Lipophilicity (LogP) Differentiates 1,1,2-Tris(4-methoxyphenyl)ethan-1-ol from Hydroxy Analogs
The compound exhibits a calculated LogP of 4.19 [1], which is significantly higher than the LogP of the corresponding 4-hydroxy analog (estimated to be approximately 1.2-2.0 based on class-level inference from phenolic compounds [2]). This quantifiable difference in lipophilicity directly impacts the compound's partitioning behavior in biological membranes and organic solvent systems.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.19 (calculated) |
| Comparator Or Baseline | 1,1,2-Tris(4-hydroxyphenyl)ethan-1-ol (LogP estimated as ~1.2-2.0) or phenol (LogP = 1.46) |
| Quantified Difference | Target compound LogP is >2 units higher, indicating a >100-fold greater lipophilicity. |
| Conditions | Calculated values based on chemical structure. |
Why This Matters
Higher lipophilicity is a critical determinant for selecting a compound in cell-based assays where passive membrane diffusion is required, or in organic synthesis where solubility in non-polar media is essential.
- [1] Chemsrc. (2024). 1,1,2-Tris(4-methoxyphenyl)ethanol. Retrieved from https://m.chemsrc.com/baike/782447.html View Source
- [2] PubChem. (n.d.). Phenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Phenol View Source
